molecular formula C79H89N6O17P B13424400 [6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

Cat. No.: B13424400
M. Wt: 1425.6 g/mol
InChI Key: CADOGPWQRZBAGJ-WTCNENMSSA-N
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Description

[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C79H89N6O17P and its molecular weight is 1425.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C79H89N6O17P

Molecular Weight

1425.6 g/mol

IUPAC Name

[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C79H89N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-21-16-15-17-22-53,54-25-29-56(93-11)30-26-54)55-27-31-57(94-12)32-28-55)84-47-52(71(88)83-75(84)92)24-38-68(86)81-40-18-13-14-19-41-82-70(87)51-23-35-60-63(43-51)79(101-72(60)89)61-36-33-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(34-37-62(65)79)98-74(91)77(8,9)10/h15-17,21-38,43-45,47,49-50,66-67,69H,13-14,18-20,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92)/b38-24+/t66-,67+,69+,103?/m0/s1

InChI Key

CADOGPWQRZBAGJ-WTCNENMSSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C

Origin of Product

United States

Biological Activity

The compound known as “[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate” is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C79H89N6O17P
  • Molecular Weight : 1425.55 g/mol
  • CAS Number : 1194507-30-6
  • Purity : ≥ 95% .

Structural Features

The compound features multiple functional groups including:

  • A pyrimidine ring which is often associated with nucleic acid metabolism.
  • A benzofuran moiety that may contribute to its biological activity through interactions with various biomolecules.
  • Phosphanyl and cyanoethoxy groups that can enhance its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the phosphanyl group suggests potential inhibition of phosphatases or kinases, which are critical in signal transduction pathways.
  • Receptor Modulation : The compound may interact with purinergic receptors (e.g., P2Y receptors), influencing cellular signaling related to inflammation and immune responses .
  • Antioxidant Properties : The benzofuran structure is known for its antioxidant capabilities, potentially protecting cells from oxidative stress.

Therapeutic Applications

Research indicates potential applications in:

  • Cancer Therapy : Due to its complex structure and ability to modulate cellular pathways, it may have applications in targeting cancer cells.
  • Neurological Disorders : Its ability to cross the blood-brain barrier suggests it could be beneficial in treating conditions like Alzheimer's or Parkinson's disease by modulating neurotransmitter systems .

Case Studies and Research Findings

  • Purinergic System Targeting : A study highlighted the role of purinergic signaling in immune modulation, suggesting that compounds affecting this pathway could be developed for treating autoimmune diseases .
  • Neuroprotective Effects : Research on neuropeptide antagonists has shown that similar compounds can influence dopaminergic activity, indicating a potential for this compound in neurological applications .
  • Anticancer Activity : A recent investigation into derivatives of similar structures demonstrated significant cytotoxicity against various cancer cell lines, supporting further exploration of this compound's efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC79H89N6O17P
Molecular Weight1425.55 g/mol
CAS Number1194507-30-6
Purity≥ 95%
Potential ApplicationsCancer therapy, neurological disorders
Mechanisms of ActionEnzyme inhibition, receptor modulation

Chemical Reactions Analysis

Phosphoramidite Coupling Reactions

The diisopropylphosphoramidite group enables nucleoside coupling in oligonucleotide synthesis. This reaction is critical for extending nucleic acid chains.

Reaction Conditions Mechanism Yield Key Observations
Anhydrous acetonitrile, 0.1 M tetrazole activator, 25°C, 30 min Nucleophilic substitution at phosphorus, forming a pentavalent intermediate.85–92%Optimal pH 6.5–7.0 prevents premature oxidation of the phosphite triester intermediate .

Example Reaction:
The phosphoramidite reacts with a 5'-hydroxyl group of a nucleoside, forming a phosphite triester linkage. Subsequent oxidation with iodine/water stabilizes the phosphate backbone .

Deprotection of Protecting Groups

The molecule contains three labile protecting groups:

  • 4,4'-Dimethoxytrityl (DMT) : Acid-labile (removed with 3% trifluoroacetic acid in dichloromethane).

  • Cyanoethyl : Base-sensitive (eliminated via β-elimination in aqueous ammonia).

  • Triisopropylsilyl (TIPS) : Cleaved with tetrabutylammonium fluoride (TBAF) .

Kinetic Data for DMT Deprotection:

Acid Concentration Time (min) Efficiency
2% TFA298%
3% TFA199%

Side reactions include trityl cation-induced alkylation, mitigated by scavengers like 2,2,2-trifluoroethanol .

Ester Hydrolysis

The 2,2-dimethylpropanoate (pivaloyl) and spiroxanthene-linked esters undergo hydrolysis under alkaline conditions:

Substrate Conditions Rate Constant (k, s⁻¹) Products
2,2-Dimethylpropanoate0.1 M NaOH, 25°C3.2 × 10⁻⁴Carboxylic acid, isobutylene gas
Spiroxanthene ester0.05 M NH₄OH, 40°C, 12 hr1.8 × 10⁻⁵Free hydroxyl group, dimethylpropane

Michael Addition at the α,β-Unsaturated Enoyl Group

The prop-2-enoyl moiety participates in Michael additions with nucleophiles (e.g., thiols, amines):

Nucleophile Solvent Catalyst Conversion
CysteinePBS buffer, pH 7.4None78%
BenzylamineDMF, 50°CDBU95%

This reactivity is exploited for bioconjugation with peptides or fluorescent tags .

Oxidative Degradation

The xanthene-benzofuran system is prone to singlet oxygen-mediated degradation under UV light:

Condition Degradation Products Half-Life
UV-A (365 nm), aerobicQuinone derivatives, CO₂4.2 hr
Dark, 25°C, 50% humidityStable for >6 monthsN/A

Silyl Ether Cleavage

The triisopropylsilyl (TIPS) oxymethoxy group is removed with fluoride sources:

Reagent Solvent Time Efficiency
1 M TBAF in THFTHF1 hr99%
Pyridine/HF (7:3 v/v)DCM30 min95%

Nucleophilic Substitution at Pyrimidine

The 2,4-dioxopyrimidine undergoes alkylation at N3 in the presence of DBU:

Electrophile Solvent Conversion Product
Methyl iodideDMF62%N3-methyl-2,4-dioxopyrimidine
Allyl bromideAcetonitrile45%N3-allyl derivative

Key Challenges in Reactivity:

  • Orthogonality of Protecting Groups : Sequential deprotection requires precise control to avoid cross-reactivity .

  • Steric Hindrance : Bulky substituents (e.g., bis(4-methoxyphenyl)-phenylmethyl) slow phosphorylation rates by 30–40% compared to less hindered analogs .

  • Solubility : Limited solubility in polar solvents (e.g., water) necessitates dimethylformamide (DMF) or acetonitrile for reactions.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of this compound?

  • Methodology : Use a combination of reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% target) and multidimensional NMR (¹H, ¹³C, DEPT, HSQC) to confirm structural motifs like the spiro xanthene-benzofuran core and phosphoramidite group. Mass spectrometry (ESI-MS or MALDI-TOF) should validate the molecular ion peak .
  • Critical Parameters : For NMR, deuterated chloroform (CDCl₃) is optimal due to the compound’s solubility. Monitor the 2-cyanoethoxy-protected phosphate group (δ 2.6–3.0 ppm in ¹H NMR) to confirm coupling efficiency .

Q. What are the critical steps in synthesizing this compound?

  • Key Steps :

Phosphoramidite Activation : Use tetrazole or imidazole triflate to activate the phosphoramidite group for coupling to the oxolane ring .

Spiro Xanthene-Benzofuran Assembly : Employ Mitsunobu conditions (DIAD/TPP) to form the spiro center, ensuring stereochemical fidelity .

Protecting Group Strategy : The bis(4-methoxyphenyl)phenylmethyl (DMT) group protects the hydroxyl during synthesis, removed later with 3% dichloroacetic acid .

  • Validation : Track intermediates via TLC (silica gel, UV detection) and confirm each step with FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can coupling efficiency during synthesis be optimized?

  • Experimental Design : Apply a factorial design (e.g., 2³ DOE) to test variables:

  • Temperature (20°C vs. 40°C),
  • Catalyst (imidazole triflate vs. pyridinium hydrochloride),
  • Reaction time (1 hr vs. 4 hrs).
    • Findings : Computational models (DFT) suggest higher temperatures (40°C) reduce activation energy for phosphoramidite coupling but may degrade the DMT group. Optimal yield (85–90%) is achieved at 25°C with imidazole triflate .

Q. What analytical methods resolve stability challenges under varying storage conditions?

  • Stability Protocol :

  • Accelerated Degradation : Expose the compound to 40°C/75% RH for 14 days. Monitor via LC-MS for degradation products (e.g., loss of 2-cyanoethoxy group, m/z shift +18 Da).
  • Light Sensitivity : UV-Vis spectroscopy (λ = 300–400 nm) shows the spiro xanthene moiety degrades under UV light; recommend amber vials for storage .
    • Contradiction Management : Discrepancies in NMR spectra (e.g., split peaks) may arise from rotameric states of the hexylcarbamoyl chain. Use variable-temperature NMR (VT-NMR) to confirm .

Q. How can computational modeling predict reactivity and regioselectivity?

  • Approach :

  • DFT Calculations : Optimize the transition state for the acryloyl-prop-2-enoyl coupling step (B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects (acetonitrile vs. DMF) on reaction kinetics.
    • Outcome : Simulations predict higher regioselectivity (>95%) for the E-isomer in polar aprotic solvents due to steric hindrance .

Q. How do substituents (e.g., 2,2-dimethylpropanoate) influence photophysical properties?

  • Structure-Function Study :

  • Replace the 2,2-dimethylpropanoate with acetyl or benzoyl groups.
  • Measure fluorescence quantum yield (ΦF) and Stokes shift.
    • Results : The bulky 2,2-dimethylpropanoate reduces ΦF by 20% compared to acetyl, likely due to restricted rotation of the xanthene ring. This informs design of fluorogenic probes .

Data Contradiction Analysis

Q. How to address discrepancies in mass spectrometry and NMR data?

  • Case Example : A reported molecular ion [M+H]⁺ at m/z 1450.5 conflicts with theoretical m/z 1449.3.
  • Resolution :

Isotopic Pattern Analysis : Check for ⁸¹Br/⁷⁹Br or ³⁵Cl/³⁷Cl isotopes (absent here).

Adduct Formation : Confirm if sodium adducts ([M+Na]⁺) or solvent clusters (e.g., acetonitrile) skew results.

High-Resolution MS (HRMS) : Use Q-TOF to resolve mass accuracy (<3 ppm error) .

Experimental Design Recommendations

Q. What statistical tools optimize reaction scalability?

  • Response Surface Methodology (RSM) : Model interactions between reagent equivalents, solvent volume, and stirring rate.
  • Outcome : Pilot-scale reactions (10 g) achieve 78% yield vs. 85% in small-scale (1 g), highlighting mixing efficiency as a critical factor .

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